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Methods for Validating Crystal Structures

Validating a crystal structure involves checking both the intramolecular geometry (the connectivity and

dimensions within a molecule) and the intermolecular packing (how molecules arrange themselves in the

crystal lattice) [1]. The table below compares the primary validation approaches.

Method Description What it Validates
Common Tools /
Databases

Intramolecular

Geometry
Check

Compares bond lengths,

angles, and torsions against a
database of known high-

quality structures [1].

Identifies unusual or

chemically impossible bond
lengths and angles [1].

Mogul (using the

Cambridge
Structural

Database, CSD)
[1].

Intermolecular
Packing

Analysis

Analyzes the geometry and
likelihood of non-covalent

interactions like hydrogen
bonds [1].

Flags unrealistic molecular
packing or incorrect space

group assignment [1].

Mercury (with
CSD-Materials

module), IsoStar
[1].

DFT Energy
Minimization

Uses quantum mechanics to
relax the experimental atomic

coordinates and cell

A large root-mean-square
Cartesian displacement

(RMSCD > 0.35-0.40 Å)

VASP, CASTEP,
GRACE [2].
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Method Description What it Validates
Common Tools /
Databases

parameters to their lowest
energy state [2].

suggests a possible error in
the non-hydrogen atom

structure [2].

Standard CIF

Check

Automated check for

consistency and completeness
of the Crystallographic

Information File (CIF) during
submission to journals.

Detects missing data, alerts

for high R-values, and reports
on various geometric and

structural factors.

checkCIF (IUCr).

Detailed Experimental Protocols

Here are detailed methodologies for the key validation techniques cited above.

Protocol for Intramolecular and Intermolecular Validation

This protocol uses knowledge-based software to validate a structure against the Cambridge Structural

Database (CSD) [1].

Step 1: Prepare the Structure

Obtain your crystal structure in a common format (e.g., .cif).

Ensure all non-hydrogen atoms are correctly assigned and the model is complete.

Step 2: Intramolecular Geometry with Mogul

Load the .cif file into the Mogul software.

Run a geometry search. Mogul will automatically compare every bond length, bond angle, and
torsion angle in your structure to distributions of similar fragments in the CSD [1].

Analysis: Examine the results, paying close attention to parameters with high Z-scores (e.g., >
3). These are statistically unusual and may indicate a local error in the structure. A valid

structure will have most of its geometric parameters comfortably within the observed CSD
distributions [1].
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Step 3: Intermolecular Packing with Mercury

Load the .cif file into the Mercury software.
Use the "Structure Search" feature in the CSD-Materials module to identify and analyze

specific intermolecular interactions, such as hydrogen bonds or π-π stacking [1].
Analysis: For each key interaction, note its frequency of occurrence (the percentage of times

it forms when possible). High-frequency interactions support the validity of the packing.
Additionally, use IsoStar scatterplots to check if the geometry (donor-acceptor distance, D-H...A

angle) of each contact falls within commonly observed regions [1].

Protocol for Validation via DFT-D Energy Minimization

This computational protocol is particularly valuable for structures determined from powder XRD data, where

resolution is lower [2].

Step 1: Software and Setup

Select a plane-wave DFT code with dispersion correction (DFT-D), such as VASP or CASTEP
[2].

Set up the calculation using the Perdew-Burke-Ernzerhof (PBE) functional or similar, with a
dispersion correction (e.g., Grimme's D2/D3). Use a plane-wave cut-off energy of ~520 eV and

a k-point spacing of ~0.07 Å⁻¹ [2].

Step 2: Staged Energy Minimization

To ensure stable convergence, the minimization is often done in stages [2]:

Stage 1: Relax only the intramolecular degrees of freedom (fixing molecular position and
unit cell).

Stage 2: Relax atomic coordinates with the unit cell fixed.
Stage 3: Perform a full relaxation of all atomic coordinates and unit cell parameters

simultaneously.

Step 3: Calculation and Analysis

Calculate the Root Mean Square Cartesian Displacement (RMSCD) between the non-

hydrogen atoms of your experimental structure and the DFT-D optimized structure [2].
Validation Criterion: Based on benchmarks [2]:

RMSCD < 0.35 Å: The structure is very likely correct.
0.35 Å < RMSCD < 0.40 Å: A grey area; the structure deserves closer scrutiny.
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RMSCD > 0.40 Å: There is a high probability of an error in the non-hydrogen atom

positions.

Workflow Diagrams

The following diagrams illustrate the logical flow of the validation processes described above.

Knowledge-Based Validation Workflow

Start with Experimental
Crystal Structure (.cif)

Mogul: Intramolecular
Geometry Check

Mercury: Intermolecular
Packing Analysis

All parameters
within expected ranges?

 No, re-examine
structure

Structure Validated

 Yes

Click to download full resolution via product page

Computational Validation Workflow
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To cite this document: Smolecule. [C28H20Cl2N4O3 XRD structure validation methods]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b13115936#c28h20cl2n4o3-

xrd-structure-validation-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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